molecular formula C14H12F3N3 B13937540 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile

4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile

Cat. No.: B13937540
M. Wt: 279.26 g/mol
InChI Key: CPKPZFDWWFUSPE-UHFFFAOYSA-N
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Description

4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile is a chemical compound with the molecular formula C13H11F3N2 It features an imidazole ring substituted with an isopropyl group and a trifluoromethyl group, attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Substitution Reactions: The isopropyl and trifluoromethyl groups are introduced via substitution reactions. For instance, the trifluoromethyl group can be added using trifluoromethyl iodide in the presence of a base.

    Coupling with Benzonitrile: The final step involves coupling the substituted imidazole with benzonitrile using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the benzonitrile moiety.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]phenylmethanamine
  • 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzenemethanol

Uniqueness

4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile is unique due to the presence of both the trifluoromethyl group and the benzonitrile moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzonitrile moiety provides a site for further chemical modifications.

Properties

Molecular Formula

C14H12F3N3

Molecular Weight

279.26 g/mol

IUPAC Name

4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile

InChI

InChI=1S/C14H12F3N3/c1-9(2)20-8-12(14(15,16)17)19-13(20)11-5-3-10(7-18)4-6-11/h3-6,8-9H,1-2H3

InChI Key

CPKPZFDWWFUSPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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